molecular formula C20H24BrNO4 B1664742 1-(2-Bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 58939-37-0

1-(2-Bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1664742
CAS No.: 58939-37-0
M. Wt: 422.3 g/mol
InChI Key: YVBUTIYRCMQJHW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-69024 involves multiple steps, starting from the appropriate benzyl derivatives. The key steps include bromination, methoxylation, and the formation of the tetrahydroisoquinoline ring. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts like palladium on carbon .

Industrial Production Methods

Industrial production of A-69024 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography for purification. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

A-69024 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of A-69024, which can be further analyzed for their pharmacological properties .

Scientific Research Applications

A-69024 is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

A-69024 exerts its effects by selectively binding to the dopamine D-1 receptor, thereby blocking the action of dopamine. This inhibition affects various signaling pathways associated with the dopamine D-1 receptor, leading to altered neuronal activity and behavioral responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

A-69024 is unique due to its high selectivity and affinity for the dopamine D-1 receptor, making it a preferred choice for detailed neuropharmacological studies. Its non-benzazepine structure also distinguishes it from other dopamine D-1 receptor antagonists .

Properties

CAS No.

58939-37-0

Molecular Formula

C20H24BrNO4

Molecular Weight

422.3 g/mol

IUPAC Name

1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol

InChI

InChI=1S/C20H24BrNO4/c1-22-6-5-12-8-18(24-2)17(23)10-14(12)16(22)7-13-9-19(25-3)20(26-4)11-15(13)21/h8-11,16,23H,5-7H2,1-4H3

InChI Key

YVBUTIYRCMQJHW-UHFFFAOYSA-N

SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3Br)OC)OC)O)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3Br)OC)OC)O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(2-bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
A 66359
A 69024
A-66359
A-69024

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
1-(2-Bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
1-(2-Bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
1-(2-Bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
1-(2-Bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
1-(2-Bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

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